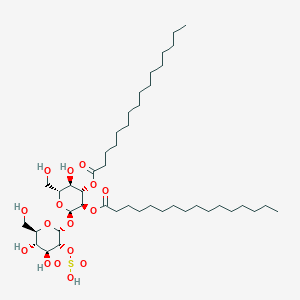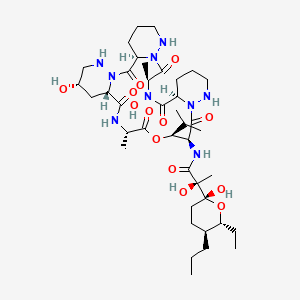
Delfinidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delphinidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of delphinidin; major species at pH 7.3. It has a role as an antineoplastic agent, a biological pigment and a plant metabolite. It is a conjugate base of a delphinidin.
Applications De Recherche Scientifique
1. Antioxidant and Anti-inflammatory Properties
Delphinidin exhibits significant antioxidant and anti-inflammatory activities. It has been identified as a potent angiogenic inhibitor, particularly effective in inhibiting vascular endothelial growth factor (VEGF)-induced tyrosine phosphorylation of VEGF receptor (VEGFR)-2. This action leads to the inhibition of downstream signaling triggered by VEGFR-2, which is vital for preventing and treating cancer due to its antiangiogenic properties (Lamy et al., 2006).
2. Binding Capabilities with Lactoferrin Peptides
Delphinidin has been studied for its ability to bind with lactoferrin peptides. Research involving eggplant peels extract, which contains delphinidin, indicated that certain peptides can bind delphinidin with varying affinities, impacting fluorescence quenching results. This finding is significant for formulating ingredients and foods with enhanced bioactive-binding properties (Condurache et al., 2020).
3. Neuroprotective Properties
Research involving Europinidin, a derivative of delphinidin, demonstrated neuroprotective properties in a rotenone-activated Parkinson’s disease model in rodents. Europinidin showed effectiveness in decreasing oxidative stress and inflammatory cytokines pathways, suggesting its therapeutic role against Parkinson’s disease-related alterations (Altharawi et al., 2022).
Propriétés
Nom du produit |
Delfinidin |
|---|---|
Formule moléculaire |
C15H9O7- |
Poids moléculaire |
301.23 g/mol |
Nom IUPAC |
4-(3,5-dihydroxy-7-oxochromen-2-yl)-2,6-dihydroxyphenolate |
InChI |
InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5,17-21H/p-1 |
Clé InChI |
GXJDGHPXUVXIBO-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1O)[O-])O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



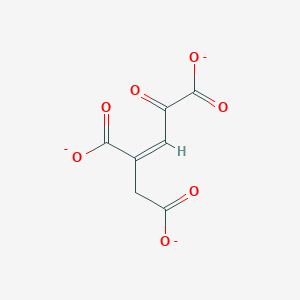

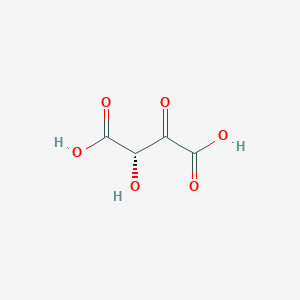

![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)
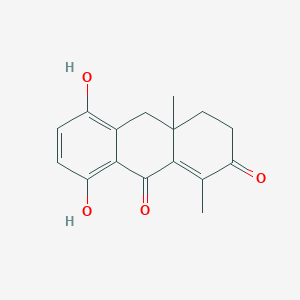
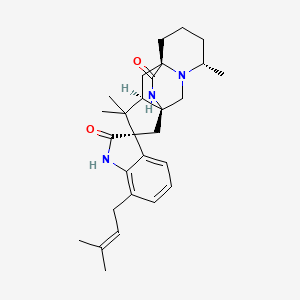
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)


![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)
![[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)
